![molecular formula C23H30O2 B15076900 Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 76893-80-6](/img/structure/B15076900.png)
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- is an organic compound with the molecular formula C22H28O This compound is characterized by the presence of a methanone group attached to a 4-methoxyphenyl ring and a 2,4,6-tris(1-methylethyl)phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of 4-methoxybenzoyl chloride with 2,4,6-tris(1-methylethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-methoxyphenyl)phenyl-: Similar structure but lacks the 2,4,6-tris(1-methylethyl)phenyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but has a hydroxy group instead of a methoxy group.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: Contains an oxime group in addition to the methoxy and phenyl groups.
Propriétés
Numéro CAS |
76893-80-6 |
|---|---|
Formule moléculaire |
C23H30O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H30O2/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)23(24)17-8-10-19(25-7)11-9-17/h8-16H,1-7H3 |
Clé InChI |
RFODYLGSUFVOTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
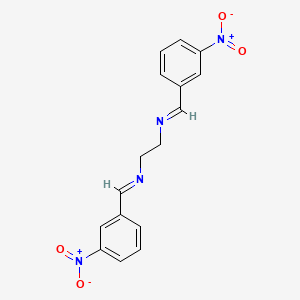
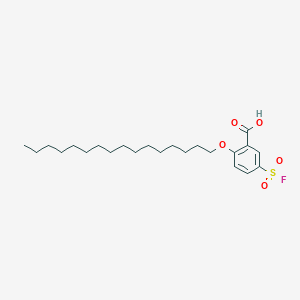

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
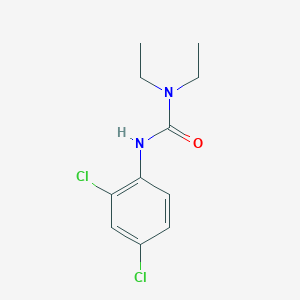
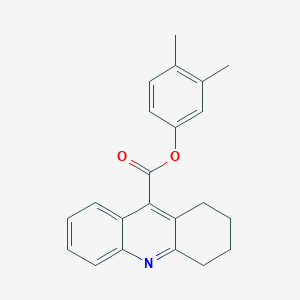
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
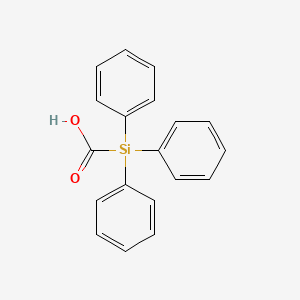

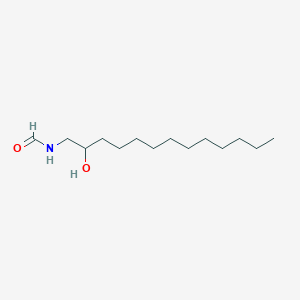
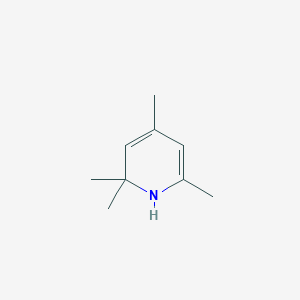
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
